2-chloro-N-(pentan-2-yl)benzamide

Description

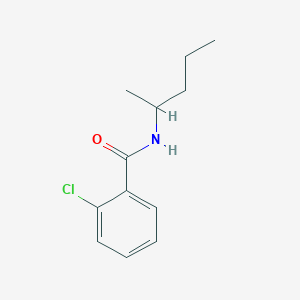

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-pentan-2-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO/c1-3-6-9(2)14-12(15)10-7-4-5-8-11(10)13/h4-5,7-9H,3,6H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GERORHJIOAOOHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)NC(=O)C1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-chloro-N-(pentan-2-yl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-chloro-N-(pentan-2-yl)benzamide, identified by the CAS number 349136-53-4, is a synthetic amide derivative belonging to the broader class of 2-chlorobenzamides.[1][2][3] The benzamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5][6] The presence of a chlorine atom at the ortho-position of the benzoyl ring, combined with an N-alkyl substituent, imparts specific physicochemical properties that can significantly influence the molecule's interaction with biological targets. This guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed synthesis protocol, spectroscopic analysis, potential applications in drug discovery, and essential safety information.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and application in a research setting.

| Property | Value | Source |

| CAS Number | 349136-53-4 | [1], [3] |

| Molecular Formula | C₁₂H₁₆ClNO | [1] |

| Molecular Weight | 225.72 g/mol | [1] |

| Physical State | Solid (expected) | Inferred from similar compounds |

| Purity | Typically ≥95% | [2] |

| Storage | Sealed in a dry, room temperature environment | [1] |

Synthesis and Purification

The synthesis of this compound typically follows a standard amidation reaction, where 2-chlorobenzoyl chloride is reacted with pentan-2-amine. This method, a variation of the Schotten-Baumann reaction, is a robust and widely used procedure for forming amide bonds.[7]

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Chlorobenzoyl chloride

-

Pentan-2-amine

-

Anhydrous dichloromethane (DCM) or a similar aprotic solvent

-

A suitable base (e.g., triethylamine or pyridine)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pentan-2-amine (1.0 equivalent) and the base (1.2 equivalents) in anhydrous DCM.

-

Addition of Acyl Chloride: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of 2-chlorobenzoyl chloride (1.1 equivalents) in anhydrous DCM to the flask dropwise over 15-20 minutes. The use of a dropping funnel is recommended to control the rate of addition and manage the exothermic nature of the reaction.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. These washes serve to remove unreacted amine, excess acid chloride (as the carboxylic acid), and any remaining aqueous-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system, such as a gradient of hexane and ethyl acetate, to obtain the purified this compound.

Synthesis Workflow Diagram

Caption: A schematic overview of the synthesis of this compound.

Spectroscopic Analysis

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 2-chlorophenyl group, typically in the range of 7.2-7.8 ppm. The protons of the pentyl group will appear in the aliphatic region (0.8-4.0 ppm), with the methine proton adjacent to the nitrogen being the most deshielded. The N-H proton of the amide will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the amide at around 165-170 ppm. The aromatic carbons will resonate in the 120-140 ppm region, and the aliphatic carbons of the pentyl group will be found in the upfield region.

-

IR Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the C=O stretching of the amide group, typically in the region of 1630-1680 cm⁻¹. Another key feature will be the N-H stretching vibration, which appears as a sharp to broad band around 3300 cm⁻¹.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (225.72 g/mol ). The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M⁺ peak).

Applications in Medicinal Chemistry

The benzamide moiety is a "privileged scaffold" in drug discovery, meaning it is a structural framework that can bind to multiple biological targets with high affinity.[4] 2-chlorobenzamide derivatives, in particular, have been investigated for a range of therapeutic applications.

-

Antimicrobial and Antifungal Activity: Several studies have reported the synthesis of 2-chlorobenzamide derivatives with significant antimicrobial and disinfectant properties.[5][8] The mechanism of action is often related to the disruption of essential cellular processes in microorganisms.

-

Anticancer Properties: The benzamide scaffold is present in several approved anticancer drugs, particularly histone deacetylase (HDAC) inhibitors.[9][10] The 2-chloro substitution can influence the binding affinity and selectivity of these compounds for different HDAC isoforms. Research into related N-substituted benzamides has shown potent anti-proliferative activity against various cancer cell lines.[11]

-

Enzyme Inhibition: Benzamide derivatives have been explored as inhibitors for a variety of enzymes. The specific substitution pattern on the aromatic ring and the N-substituent play a crucial role in determining the inhibitory potency and selectivity.[12]

Logical Relationship: Structure-Activity Relationship (SAR) Considerations

Caption: Key structural components of this compound for SAR studies.

Safety and Handling

As with any chemical substance, this compound should be handled with appropriate care in a laboratory setting. While a specific safety data sheet (SDS) for this compound is not widely available, general precautions for benzamide derivatives should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling the compound.[13][14][15][16]

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[13][16] Use in a well-ventilated area or a fume hood.[16]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13]

-

Toxicity: While specific toxicity data for this compound is lacking, related benzamides can be harmful if swallowed or inhaled and may cause skin and eye irritation.[13][14]

Conclusion

This compound is a molecule of interest for researchers in medicinal chemistry and drug discovery. Its synthesis is straightforward, and its structure incorporates the pharmacologically significant 2-chlorobenzamide scaffold. While further studies are needed to fully elucidate its biological activity profile, the information presented in this guide, based on the properties of closely related compounds, provides a solid foundation for future research and development endeavors. The exploration of its potential as an antimicrobial, anticancer, or enzyme-inhibiting agent could lead to the discovery of novel therapeutic leads.

References

-

Discovery and structural-activity relationship of N-benzyl-2-fluorobenzamides as EGFR/HDAC3 dual-target inhibitors for the treatment of triple-negative breast cancer. PubMed. Available at: [Link]

-

Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. ResearchGate. Available at: [Link]

-

Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. National Institutes of Health (NIH). Available at: [Link]

-

Material Safety Data Sheet - Benzamide. Finar Limited. Available at: [Link]

-

Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. MDPI. Available at: [Link]

-

Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. IP Innovative Publication. Available at: [Link]

-

2-Chlorobenzamide. PubChem, National Institutes of Health (NIH). Available at: [Link]

-

Safety Data Sheet - N-(Pentan-2-ylidene)hydroxylamine. AAA Chemistry. Available at: [Link]

- Process for the synthesis of a benzamide derivative. Google Patents.

-

Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. Available at: [Link]

-

Pentanamide, 2-chloro-N-(1,1-dimethylethyl)-3-methyl-, (R,S)- - Optional[Vapor Phase IR] - Spectrum. SpectraBase. Available at: [Link]

-

This compound. 克拉玛尔试剂. Available at: [Link]

-

Supplementary Information - The Royal Society of Chemistry. The Royal Society of Chemistry. Available at: [Link]

-

Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Organic Syntheses. Available at: [Link]

-

Benzamide. NIST WebBook, National Institute of Standards and Technology. Available at: [Link]

-

Benzamide, 2-chloro-N-methyl-N-phenyl- - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

-

Benzamide, 2,4-dichloro-N-(2-pentyl)-N-dodecyl- - Optional[Vapor Phase IR] - Spectrum. SpectraBase. Available at: [Link]

-

2-chloro-n-(pentan-2-yl)propanamide (C8H16ClNO). PubChemLite. Available at: [Link]

-

Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI. Available at: [Link]

-

CAS#:1797160-27-0 | 2-chloro-N-[(2-methoxyadamantan-2-yl)methyl]benzamide. Chemsrc. Available at: [Link]

-

(PDF) Structure of 2-chloro-N-(p-tolyl)propanamide. ResearchGate. Available at: [Link]

Sources

- 1. 349136-53-4|this compound|BLD Pharm [bldpharm.com]

- 2. This compound|å æçå° [klamar-cn.com]

- 3. arctomsci.com [arctomsci.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I - Curr Trends Pharm Pharm Chem [ctppc.org]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery and structural-activity relationship of N-benzyl-2-fluorobenzamides as EGFR/HDAC3 dual-target inhibitors for the treatment of triple-negative breast cancer [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. actylislab.com [actylislab.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. fishersci.com [fishersci.com]

- 16. biosynth.com [biosynth.com]

An In-Depth Technical Guide to 2-chloro-N-(pentan-2-yl)benzamide: Structure, Synthesis, and Scientific Context

Introduction

The benzamide scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a multitude of clinically significant therapeutic agents.[1] Its prevalence is a testament to its unique combination of metabolic stability, hydrogen bonding capabilities, and conformational rigidity, which allows for precise interactions with biological targets. This guide focuses on a specific, yet representative, member of this class: 2-chloro-N-(pentan-2-yl)benzamide .

While extensive literature exists for the broader benzamide family, this document provides a focused, in-depth technical overview of this particular molecule. It is intended for researchers, scientists, and drug development professionals, offering a synthesized resource covering its molecular structure, a robust and reproducible synthetic protocol, expected analytical characterizations, and the broader scientific context that underscores its potential relevance. The methodologies and insights presented herein are grounded in established chemical principles and aim to provide a self-validating framework for laboratory application.

Molecular Profile and Physicochemical Properties

The fundamental characteristics of a compound dictate its behavior in both chemical and biological systems. This compound is an N-substituted amide derived from 2-chlorobenzoic acid and pentan-2-amine. The presence of the ortho-chloro substituent on the benzoyl ring introduces specific steric and electronic effects that can significantly influence its conformational preferences and receptor-binding interactions compared to its isomers or the unsubstituted parent compound.

Caption: Chemical structure of this compound.

The key physicochemical properties of the molecule are summarized below. These values are critical for predicting its solubility, membrane permeability, and overall drug-likeness.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 349136-53-4 | [2][3] |

| Molecular Formula | C₁₂H₁₆ClNO | [2] |

| Molecular Weight | 225.72 g/mol | [2] |

| SMILES | CCCC(C)NC(=O)C1=CC=CC=C(Cl)1 | [2] |

| Topological Polar Surface Area (TPSA) | 29.1 Ų | Computed |

| LogP (Octanol-Water Partition Coeff.) | 3.1 - 3.5 | Computed |

| Hydrogen Bond Donors | 1 | Computed |

| Hydrogen Bond Acceptors | 1 | Computed |

| Rotatable Bonds | 4 | Computed |

Synthesis and Mechanistic Rationale

The construction of the amide bond is a fundamental transformation in organic synthesis. For this compound, a highly reliable and scalable method is the Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride.[1]

Causality Behind Experimental Choices:

-

Reaction Type: The reaction between an acyl chloride (2-chlorobenzoyl chloride) and an amine (pentan-2-amine) is rapid and generally high-yielding. The high reactivity of the acyl chloride obviates the need for coupling agents, simplifying the reaction and purification.

-

Base: The reaction generates hydrochloric acid (HCl) as a byproduct. A base, such as pyridine or aqueous sodium hydroxide, is essential to neutralize this acid.[1] Failure to do so would protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Pyridine can also act as a nucleophilic catalyst.

-

Solvent: An inert, anhydrous solvent like dichloromethane (DCM) is often used to dissolve the reactants and prevent hydrolysis of the highly reactive acyl chloride.[1] Alternatively, a biphasic system with aqueous NaOH can be employed.

-

Temperature Control: The initial addition of the acyl chloride is performed at 0 °C. This is a critical control measure to manage the exothermic nature of the acylation, preventing potential side reactions and ensuring the stability of the reactants.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Acylation

This protocol details the synthesis of this compound from commercially available starting materials.

Materials:

-

Pentan-2-amine (1.0 eq)

-

2-Chlorobenzoyl chloride (1.1 eq)

-

Pyridine (1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl) solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve pentan-2-amine (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM.

-

Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

-

Reagent Addition: Slowly add a solution of 2-chlorobenzoyl chloride (1.1 eq) in anhydrous DCM to the flask dropwise over 15-20 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching and Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x). The initial acid wash removes excess pyridine, while the bicarbonate wash neutralizes any remaining acid.

-

Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Spectroscopic and Analytical Characterization

Unambiguous characterization of the final compound is essential for validating its structure and purity. The following sections describe the expected spectroscopic signatures for this compound based on its molecular structure and data from analogous compounds.[4][5]

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons (δ 7.2-7.8 ppm): The four protons on the 2-chlorophenyl ring will appear as a complex multiplet in this region.

-

Amide Proton (δ 6.0-8.5 ppm): A broad singlet or doublet (if coupled to the alpha-proton) corresponding to the N-H proton. Its chemical shift can be highly dependent on solvent and concentration.

-

Alpha-Proton (δ ~4.0-4.5 ppm): The methine (CH) proton on the pentyl group adjacent to the nitrogen will appear as a multiplet.

-

Alkyl Protons (δ 0.8-1.6 ppm): The remaining protons of the pentyl group (CH₂, CH₃) will appear as overlapping multiplets and triplets/doublets in the upfield region.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carbonyl Carbon (δ ~165-170 ppm): The amide carbonyl carbon will appear as a single resonance in the downfield region.

-

Aromatic Carbons (δ ~120-140 ppm): Six distinct signals are expected for the six carbons of the substituted benzene ring.

-

Aliphatic Carbons (δ ~10-50 ppm): Five signals corresponding to the carbons of the pentan-2-yl group are expected in the upfield region.

FT-IR (Fourier-Transform Infrared Spectroscopy):

-

N-H Stretch (ν ~3300 cm⁻¹): A moderate to sharp absorption band corresponding to the amide N-H stretching vibration.

-

C=O Stretch (ν ~1640-1680 cm⁻¹): A strong, sharp absorption band characteristic of the amide I band (carbonyl stretch).

-

N-H Bend (ν ~1550 cm⁻¹): The amide II band, corresponding to the N-H bending vibration.

-

C-Cl Stretch (ν ~750 cm⁻¹): A moderate absorption in the fingerprint region.

Mass Spectrometry (MS):

-

The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ at m/z 225.7 or 226.7, respectively.

-

A key diagnostic feature will be the presence of an isotopic peak [M+2]⁺ at approximately one-third the intensity of the molecular ion peak, which is characteristic of a molecule containing one chlorine atom.

Scientific Context and Potential Applications

While this compound itself may not have extensively documented biological activity, its structural motifs are present in numerous compounds of significant pharmacological interest. The fusion of a chlorinated benzamide with various N-substituents is a proven strategy in drug discovery.

-

Antimicrobial and Disinfectant Activity: The 2-chlorobenzamide core has been explored for its potential as an antimicrobial agent. Studies on related derivatives have demonstrated activity that warrants further investigation of this chemical class.[4]

-

Anticancer Properties: The benzamide scaffold is a privileged structure in oncology.[6] Derivatives incorporating a 2-chloro-quinoline moiety, which is structurally related to the 2-chlorobenzoyl group, have shown potent antitumor activities by inducing G2/M phase cell cycle arrest and apoptosis.[6] This suggests that the 2-chloro-N-alkylbenzamide framework could serve as a valuable starting point for the design of novel antiproliferative agents.

-

Ion Channel Modulation: N-substituted benzamides have been investigated as modulators of ion channels. For example, related N-(quinolinyl)benzamide compounds have shown potential as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key target in pain sensation pathways.[1]

The specific N-(pentan-2-yl) substituent provides a defined lipophilic character and steric profile that will govern its interaction with target proteins. The synthesis and characterization of this molecule provide a platform for its inclusion in screening libraries for a wide range of biological targets, from infectious diseases to oncology and neuroscience.

Conclusion

This compound is a well-defined chemical entity that is readily accessible through robust and established synthetic methods. Its structure embodies the pharmacologically relevant benzamide core, modified with substituents that fine-tune its steric and electronic properties. This guide has provided a comprehensive technical framework, including its molecular properties, a detailed and logically justified synthetic protocol, and its expected analytical profile. By grounding this specific molecule within the broader context of benzamide-related drug discovery, it serves as a valuable resource for researchers aiming to synthesize, characterize, and explore the potential of this and related compounds in the pursuit of novel therapeutic agents.

References

-

Ghare, S. et al. (2021). Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. ResearchGate. [Link]

-

3-amino-2-chloro-N-(3-ethylpentan-2-yl)benzamide. PubChem, National Center for Biotechnology Information. [Link]

-

2-Chlorobenzamide. PubChem, National Center for Biotechnology Information. [Link]

-

Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. [Link]

-

Benzamide, N-chloro-. PubChem, National Center for Biotechnology Information. [Link]

-

2-chloro-n-(pentan-2-yl)propanamide. PubChemLite. [Link]

-

This compound. Cramer Reagent. [Link]

-

Rodrigues, V. Z., et al. (2012). 2-Chloro-N-(2,6-dimethylphenyl)benzamide. ResearchGate. [Link]

-

Rodrigues, V. Z., et al. (2012). 2-Chloro-N-(2-methylphenyl)benzamide. PubMed Central, National Institutes of Health. [Link]

-

N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. New Journal of Chemistry, Royal Society of Chemistry. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 349136-53-4|this compound|BLD Pharm [bldpharm.com]

- 3. This compound|å æçå° [klamar-cn.com]

- 4. researchgate.net [researchgate.net]

- 5. N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

"2-chloro-N-(pentan-2-yl)benzamide" IUPAC name

An In-Depth Technical Guide to 2-chloro-N-(pentan-2-yl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a substituted benzamide of interest in synthetic and medicinal chemistry. While specific research on this exact molecule is limited, its structural motifs—the 2-chlorobenzamide core and the N-pentan-2-yl group—are present in a wide range of biologically active compounds. This document synthesizes information from analogous structures to provide a predictive yet scientifically grounded resource. It covers the compound's chemical identity, detailed protocols for its synthesis and analytical characterization, a discussion of its potential biological activities based on structure-activity relationships, and safe handling procedures. This guide is intended to serve as a foundational resource for researchers exploring this and related chemical entities.

Introduction: The Significance of the Substituted Benzamide Scaffold

The benzamide moiety is a cornerstone in medicinal chemistry and drug discovery, appearing in numerous clinically approved drugs. Its prevalence stems from its ability to act as a stable and versatile scaffold that can engage in key hydrogen bonding interactions with biological targets. The substitution pattern on both the phenyl ring and the amide nitrogen allows for fine-tuning of a molecule's physicochemical and pharmacological properties, including potency, selectivity, and pharmacokinetic profile.

Derivatives of 2-chlorobenzamide, in particular, have been explored for a wide array of applications. The presence of the ortho-chloro substituent can significantly influence the molecule's conformation and electronic properties, often enhancing its biological activity or modifying its metabolic stability. Research into various N-substituted benzamides has revealed potent antimicrobial, anti-inflammatory, insecticidal, and anticancer activities.[1][2][3] For instance, novel benzamides containing a 1,2,4-oxadiazole moiety have demonstrated significant fungicidal and larvicidal properties.[2][4][5] Furthermore, the strategic design of N-(substituted-phenyl)benzamide derivatives has led to the development of potent inhibitors for targets like the SPAK kinase, highlighting their potential as antihypertensive drugs.[1]

This guide focuses on This compound , a specific iteration of this valuable scaffold. By providing a detailed examination of its synthesis, characterization, and predicted activity profile, we aim to equip researchers with the necessary knowledge to effectively utilize this compound as a building block or lead structure in their own discovery programs.

Chemical Identity and Physicochemical Properties

The fundamental identity of a compound is the basis for all further research. The properties of this compound are detailed below. While experimental data for properties like melting and boiling points are not widely published, the provided information is based on supplier data and computational predictions.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | (Self-verified) |

| CAS Number | 349136-53-4 | |

| Molecular Formula | C₁₂H₁₆ClNO | |

| Molecular Weight | 225.72 g/mol | [6] |

| Canonical SMILES | CCCC(C)NC(=O)C1=CC=CC=C1Cl | [6] |

| Physical State | Solid (Expected) | |

| Purity | Typically ≥95% | |

| Storage Conditions | Sealed in a dry environment at room temperature or 2-8°C. | [6] |

Synthesis and Mechanistic Rationale

The most direct and widely adopted method for synthesizing N-substituted benzamides is the acylation of a primary or secondary amine with a benzoyl chloride derivative. This reaction, often performed under Schotten-Baumann conditions, is robust, high-yielding, and applicable to a vast range of substrates.[3]

Proposed Synthetic Protocol

This protocol details the synthesis of this compound from commercially available starting materials: 2-chlorobenzoyl chloride and pentan-2-amine.

Materials:

-

Pentan-2-amine

-

2-Chlorobenzoyl chloride

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA) or Pyridine

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated Sodium Chloride solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Experimental Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pentan-2-amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane. The volume of DCM should be sufficient to fully dissolve the reagents (e.g., 10-20 mL per gram of amine).

-

Rationale (Causality): Anhydrous conditions are critical to prevent the hydrolysis of the highly reactive 2-chlorobenzoyl chloride back to its carboxylic acid, which would halt the desired reaction. Triethylamine acts as a base to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation and preventing the protonation of the starting amine.

-

Addition of Acyl Chloride: Cool the reaction mixture to 0°C in an ice bath. Slowly add a solution of 2-chlorobenzoyl chloride (1.1 equivalents) in anhydrous DCM to the flask dropwise over 20-30 minutes.

-

Rationale (Causality): The reaction is exothermic; slow addition at 0°C helps to control the reaction rate, minimizing the formation of potential side products. A slight excess of the acyl chloride ensures the complete consumption of the limiting amine reagent.

-

Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS by comparing the reaction mixture to the starting materials.[7]

-

Workup and Purification:

-

Once the reaction is complete, quench the mixture by adding deionized water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess TEA and amine), saturated NaHCO₃ solution (to remove any remaining 2-chlorobenzoic acid), and finally with brine.

-

Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Final Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Synthesis Workflow Diagram

Caption: A workflow for the synthesis of this compound.

Analytical and Spectroscopic Characterization

Confirming the structure and purity of a synthesized compound is a non-negotiable step in chemical research. A combination of spectroscopic methods and chromatography is essential for a complete characterization.

Expected Spectroscopic Signatures

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show distinct signals for the aromatic protons (typically in the 7.2-7.5 ppm range), a doublet for the amide N-H proton, a multiplet for the methine proton on the pentyl chain adjacent to the nitrogen, and characteristic signals for the propyl and methyl groups of the pentan-2-yl substituent.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will feature a signal for the carbonyl carbon (~165-170 ppm), signals for the six aromatic carbons (two of which will be quaternary), and five distinct signals for the carbons of the pentan-2-yl group.

-

IR (Infrared) Spectroscopy: Key vibrational bands would include a strong C=O (amide I) stretch around 1640-1680 cm⁻¹ and an N-H stretch around 3300 cm⁻¹.

-

MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak [M]⁺ and/or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of 225.72. The characteristic isotopic pattern for one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio) would be a definitive feature.

Analytical Method: LC-MS for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is an ideal technique for analyzing the purity of the final product and confirming its molecular weight.[7]

Protocol:

-

Sample Preparation: Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Dilute this stock to a working concentration of ~10 µg/mL.

-

LC Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 5-7 minutes, hold for 1-2 minutes, then return to initial conditions.

-

Flow Rate: 0.3-0.5 mL/min.

-

Column Temperature: 40°C.

-

-

Rationale (Causality): A C18 column is well-suited for retaining non-polar to moderately polar small molecules like the target compound. The acidic mobile phase ensures good peak shape and promotes ionization for MS detection. A gradient elution is used to ensure that any impurities with different polarities are well-separated from the main product peak.

-

MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

-

Analysis Mode: Full Scan (e.g., m/z 100-500) to detect all ions.

-

Data Interpretation: The resulting chromatogram will show a peak at a specific retention time. The mass spectrum corresponding to this peak should show a prominent ion at m/z 226.1 (for [M+H]⁺) and the characteristic Cl isotope pattern. The purity can be estimated by the relative area of the product peak compared to all other peaks in the chromatogram.

-

Analytical Workflow Diagram

Caption: A typical workflow for the LC-MS analysis of a small molecule.

Predictive Biological and Pharmacological Profile

No specific biological activity data has been published for this compound. However, by examining structurally related compounds, we can infer potential areas of interest for biological screening. This process, known as lead hopping or using bioisosteric replacements, is a fundamental strategy in drug discovery.

Areas of Potential Activity:

-

Antimicrobial/Antifungal Activity: Benzamide derivatives are known to possess antimicrobial properties.[1] The combination of the chlorinated aromatic ring and the lipophilic alkyl chain could facilitate membrane disruption or interaction with microbial enzymes. Specifically, certain benzamides have shown potent activity against fungi like Botrytis cinereal.[2][5]

-

Insecticidal/Herbicidal Activity: The benzamide scaffold is present in several commercial pesticides. For example, 2,5-dichloro-N-(propan-2-yl)benzamide has been investigated as a herbicide.[8] The structural features of this compound make it a candidate for screening in agrochemical discovery programs.[2][5]

-

CNS and Other Therapeutic Targets: N-substituted benzamides are prevalent in centrally acting drugs (e.g., amisulpride, a D2/D3 antagonist). While the simple N-pentyl group is less common in this class, the core scaffold suggests that further derivatization could lead to compounds with activity on ion channels or receptors.[3]

Structure-Activity Relationship (SAR) Concept Diagram

Caption: The iterative cycle of structure-activity relationship (SAR) studies.

Safe Handling and Storage

As with any laboratory chemical, this compound should be handled with appropriate care.

-

Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. Commercial suppliers recommend storage at room temperature or refrigerated (2-8°C) for long-term stability.[6]

Conclusion

This compound is a readily synthesizable compound that belongs to the valuable class of substituted benzamides. While it remains a relatively unexplored molecule, its structural components suggest a high potential for biological activity. This guide provides a robust framework for its synthesis via a standard acylation reaction and its characterization using modern analytical techniques like LC-MS. The predictive analysis, based on extensive research into related benzamides, highlights potential applications in the agrochemical and pharmaceutical fields. It is our hope that this detailed technical overview will serve as a valuable starting point for researchers and scientists aiming to explore the chemical and biological landscape of this promising compound.

References

-

Chemsrc. CAS#:1797160-27-0 | 2-chloro-N-[(2-methoxyadamantan-2-yl)methyl]benzamide. [Link]

- Ghare, S., et al. (2020). Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. World Journal of Pharmacy and Pharmaceutical Sciences.

-

Wang, Y., et al. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 25(15), 3469. [Link]

-

PubChem. 2-Chlorobenzamide. National Center for Biotechnology Information. [Link]

-

Wang, Y., et al. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. PubMed. [Link]

-

Wang, Y., et al. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bldpharm.com [bldpharm.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. benchchem.com [benchchem.com]

"2-chloro-N-(pentan-2-yl)benzamide" molecular weight and formula

An In-Depth Technical Guide to 2-chloro-N-(pentan-2-yl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a substituted benzamide derivative. Benzamides represent a critical class of compounds in medicinal chemistry, known for a wide spectrum of pharmacological activities.[1][2] This document delineates the fundamental molecular characteristics of this compound, outlines a robust synthetic pathway based on established chemical principles, discusses its potential biological significance in the context of related analogues, and provides essential safety and handling protocols. The synthesis and evaluation of novel benzamide derivatives are integral to the discovery of new therapeutic agents, and this guide serves as a foundational resource for researchers engaged in this field.[3]

Molecular Identity and Physicochemical Properties

This compound is an organic compound featuring a central benzamide scaffold. This scaffold consists of a benzene ring substituted with a chlorine atom at the ortho-position (position 2) and an amide group. The amide nitrogen is further substituted with a pentan-2-yl group.

Key Identifiers

A summary of the core quantitative data and identifiers for this compound is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₆ClNO | [4][5] |

| Molecular Weight | 225.72 g/mol | [4][5] |

| CAS Number | 349136-53-4 | [5] |

| Canonical SMILES | CCC(C)NC(=O)C1=CC=CC=C1Cl | [5] |

| Typical Purity | ≥95% | [4] |

Physicochemical Characteristics

While extensive experimental data for this specific isomer is not widely published, properties can be inferred from related structures and general chemical principles. The compound is expected to be a solid at room temperature and soluble in common organic solvents. For comparison, the related isomer 4-chloro-N-(pentan-2-yl)benzamide has a predicted boiling point of 354.7°C and a flash point of 168.3°C.[6]

Synthesis of this compound

The primary and most efficient method for synthesizing N-substituted benzamides is through the acylation of an amine with a benzoyl chloride derivative. This reaction, a variant of the well-established Schotten-Baumann reaction, provides a reliable pathway to the target compound.[7]

Reaction Principle

The synthesis involves the nucleophilic acyl substitution reaction between 2-chlorobenzoyl chloride and pentan-2-amine. The lone pair of electrons on the nitrogen atom of pentan-2-amine attacks the electrophilic carbonyl carbon of 2-chlorobenzoyl chloride. A base, such as pyridine or triethylamine, is typically included to act as a scavenger for the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the synthetic process.

Caption: Synthetic workflow for this compound.

Step-by-Step Laboratory Protocol

This protocol is adapted from general procedures for benzamide synthesis.[3][7]

-

Reaction Setup : In a dry, round-bottom flask under an inert atmosphere, dissolve pentan-2-amine (1.0 equivalent) and pyridine (1.2 equivalents) in anhydrous dichloromethane (DCM).

-

Addition of Acyl Chloride : Cool the reaction mixture to 0°C in an ice bath. To this, add a solution of 2-chlorobenzoyl chloride (1.1 equivalents) in anhydrous DCM dropwise over 20-30 minutes to control the exothermic reaction.

-

Reaction : Allow the mixture to slowly warm to room temperature and stir for 4-6 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting amine is consumed.

-

Work-up : Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

-

Extraction and Washing : Separate the organic layer. Sequentially wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to remove excess acid, followed by a brine wash to remove residual water.[7]

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.

-

Purification : The resulting crude product can be purified by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to yield the pure this compound.

Potential Applications and Biological Activity

The benzamide functional group is a privileged scaffold in drug discovery, present in numerous clinically approved drugs.[7] Derivatives are known to possess a vast array of pharmacological activities.

-

Antimicrobial and Antifungal Activity : Chlorinated benzamide derivatives have been specifically synthesized and investigated for their potential as antimicrobial and disinfectant agents.[8] The combination of the chlorinated aromatic ring and the amide linkage is a common feature in many bioactive molecules.[2]

-

Anticancer Properties : Many quinoline- and benzamide-based compounds have demonstrated significant potential as anticancer agents.[9] Their mechanisms often involve inducing cell cycle arrest and apoptosis in cancer cell lines.[9]

-

Gastroprokinetic and Other CNS Activities : Certain substituted benzamides are known to act on serotonin and dopamine receptors, leading to applications as gastroprokinetic agents and antipsychotics.[1]

While the specific biological profile of this compound is not extensively documented, its structure merits investigation within these therapeutic areas. Researchers can use this compound as a building block or lead compound for developing novel therapeutic agents.

Safety, Handling, and Storage

Hazard Assessment

-

Toxicity : Assumed to be harmful if swallowed, based on data for related benzamides.[10][11]

-

Irritation : May cause skin and serious eye irritation.[12] May also cause respiratory irritation upon inhalation of dust or aerosols.[12]

-

Chronic Effects : Some benzamides are suspected of causing genetic defects.[10] Chronic exposure should be avoided.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a laboratory coat.[12][13]

-

Ventilation : Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[13]

-

General Hygiene : Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[10][12]

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.[5][13] Recommended storage temperatures are often between 2-8°C to ensure long-term stability.[4]

References

-

Safety Data Sheet - (S)-N-(1-Amino-5-guanidino-1-oxopentan-2-yl)benzamide hydrochloride. Angene Chemical. [Link]

-

3-amino-2-chloro-N-(3-ethylpentan-2-yl)benzamide. PubChem, National Center for Biotechnology Information. [Link]

-

Ghare, S., et al. (2020). Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. ResearchGate. [Link]

-

Safety Data Sheet - N-(Pentan-2-ylidene)hydroxylamine. Alichem. [Link]

-

Material Safety Data Sheet - Benzamide. Finar Chemicals. [Link]

-

Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. [Link]

-

Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives. Sciforum. [Link]

-

Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications. [Link]

-

N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers. Royal Society of Chemistry. [Link]

Sources

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. nanobioletters.com [nanobioletters.com]

- 4. chemshuttle.com [chemshuttle.com]

- 5. 349136-53-4|this compound|BLD Pharm [bldpharm.com]

- 6. 6112-31-8;7461-45-2 4-chloro-N-(pentan-2-yl)benzamide 4-chloro-N-(pentan-2-yl)benzamide - CAS Database [chemnet.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

- 12. angenechemical.com [angenechemical.com]

- 13. biosynth.com [biosynth.com]

An In-depth Technical Guide to 2-chloro-N-(pentan-2-yl)benzamide: Synthesis, Characterization, and Scientific Context

Abstract

This technical guide provides a comprehensive overview of 2-chloro-N-(pentan-2-yl)benzamide, a specific derivative of the broader class of 2-chlorobenzamides. While the historical record and specific discovery of this compound (CAS Number: 349136-53-4) are not extensively documented in peer-reviewed literature, this guide delineates a robust and reproducible synthetic protocol based on established principles of amide bond formation. We will explore the underlying chemical logic, provide a detailed experimental workflow, and discuss the characterization of the final product. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a thorough understanding of the preparation and properties of N-alkylated benzamides.

Introduction and Scientific Context

The benzamide moiety is a cornerstone in medicinal chemistry and materials science, appearing in a wide array of biologically active compounds and functional materials. The substitution pattern on both the phenyl ring and the amide nitrogen allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. The presence of a chlorine atom at the 2-position of the benzoyl group, as in this compound, can influence the molecule's conformation and electronic properties, potentially impacting its interaction with biological targets.

This guide will focus on the practical aspects of synthesizing and characterizing this compound, providing a solid foundation for its further investigation.

Retrosynthetic Analysis and Synthesis Strategy

The most direct and widely employed method for the synthesis of benzamides is the acylation of an amine with a benzoyl chloride. This approach is efficient and versatile. For this compound, the retrosynthetic analysis logically disconnects the amide bond to yield 2-chlorobenzoyl chloride and pentan-2-amine as the starting materials.

The forward synthesis, therefore, involves the nucleophilic acyl substitution reaction where the nitrogen atom of pentan-2-amine attacks the electrophilic carbonyl carbon of 2-chlorobenzoyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Caption: Retrosynthetic analysis of this compound.

Detailed Experimental Protocol

This section provides a step-by-step methodology for the synthesis of this compound. The protocol is designed to be self-validating through in-process monitoring and thorough final product characterization.

Materials and Reagents

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| 2-chlorobenzoyl chloride | 609-65-4 | C₇H₄Cl₂O | 175.01 | Acylating agent |

| pentan-2-amine | 625-30-9 | C₅H₁₃N | 87.16 | Nucleophile |

| Triethylamine | 121-44-8 | C₆H₁₅N | 101.19 | Base (HCl scavenger) |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Solvent |

| 1 M Hydrochloric acid | 7647-01-0 | HCl | 36.46 | Workup reagent |

| Saturated NaHCO₃ solution | 144-55-8 | NaHCO₃ | 84.01 | Workup reagent |

| Brine | 7647-14-5 | NaCl | 58.44 | Workup reagent |

| Anhydrous MgSO₄ | 7487-88-9 | MgSO₄ | 120.37 | Drying agent |

Synthesis Procedure

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add pentan-2-amine (1.0 eq, 1.0 g, 11.47 mmol) and anhydrous dichloromethane (DCM, 30 mL).

-

Addition of Base: Add triethylamine (1.2 eq, 1.39 g, 1.92 mL, 13.76 mmol) to the solution. Cool the flask to 0 °C in an ice bath. The use of a base like triethylamine is crucial to neutralize the HCl generated during the reaction, preventing the protonation of the starting amine and driving the equilibrium towards the product.[1]

-

Addition of Acyl Chloride: Dissolve 2-chlorobenzoyl chloride (1.1 eq, 2.20 g, 1.55 mL, 12.62 mmol) in anhydrous DCM (10 mL) in a dropping funnel. Add the 2-chlorobenzoyl chloride solution dropwise to the stirred amine solution over 15-20 minutes, maintaining the temperature at 0 °C. The slow, cooled addition is a critical control measure to manage the exothermic nature of the acylation reaction.[2]

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 hexanes:ethyl acetate). The disappearance of the starting amine spot and the appearance of a new, typically higher Rf, product spot indicates reaction completion.

-

Workup: Upon completion, quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (2 x 20 mL) to remove unreacted amine and triethylamine hydrochloride.

-

Wash with saturated sodium bicarbonate solution (2 x 20 mL) to neutralize any remaining acid.

-

Finally, wash with brine (1 x 20 mL) to remove residual water.

-

-

Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product. The crude product can be purified by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the pure this compound.

Caption: Experimental workflow for the synthesis of this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the molecule. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the methine proton of the pentan-2-yl group, and the aliphatic protons of the pentyl chain.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the compound.

-

Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic C=O stretching frequency for the amide carbonyl group (typically around 1640-1680 cm⁻¹) and an N-H stretching frequency (around 3300 cm⁻¹).

Potential Applications and Future Directions

While specific biological activities for this compound are not reported, the broader class of N-substituted benzamides has shown a wide range of biological activities, including antifungal, insecticidal, and herbicidal properties.[3][4] Therefore, this compound could be a candidate for screening in these areas.

Further research could involve:

-

Biological Screening: Evaluating the compound for a range of biological activities, such as antimicrobial, anticancer, or enzyme inhibitory effects.

-

Analogue Synthesis: Preparing a series of related compounds with different substituents on the benzoyl ring or the N-alkyl group to establish structure-activity relationships (SAR).

-

Material Science Applications: Investigating the potential of this and related benzamides as building blocks for functional polymers or as components in organic electronic devices.

Conclusion

This technical guide has provided a comprehensive overview of this compound, with a focus on its synthesis and characterization. While the historical discovery of this specific molecule remains elusive, the well-established chemistry of benzamide formation allows for its reliable preparation. The detailed protocol and the underlying scientific rationale presented herein offer a solid foundation for researchers and scientists to synthesize, purify, and further investigate this compound for potential applications in medicinal chemistry and other scientific fields.

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2-Chlorobenzoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 9. GB2061257A - Method for the preparation of 2-chlorobenzoyl chloride, and its uses - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. ijpsr.info [ijpsr.info]

- 12. CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide - Google Patents [patents.google.com]

Spectroscopic data for "2-chloro-N-(pentan-2-yl)benzamide" (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 2-chloro-N-(pentan-2-yl)benzamide

This guide provides a comprehensive analysis of the spectroscopic data for this compound, a substituted benzamide of interest in chemical research and development. The structural elucidation of such molecules is fundamental to ensuring purity, confirming identity, and understanding chemical behavior. Here, we delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the experimental choices and data interpretation from a practical, field-proven perspective.

Molecular Structure and Spectroscopic Overview

The first step in any analytical workflow is to understand the target molecule's structure. This compound possesses a distinct set of functional groups and structural features that give rise to a unique spectroscopic fingerprint. These include an aromatic ring, an amide linkage, a chiral aliphatic chain, and a chlorine substituent. Each of these components will be interrogated using a multi-technique approach to build a complete and unambiguous structural profile.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For a molecule like this compound, both ¹H and ¹³C NMR provide critical, complementary information.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: A sample of approximately 5-10 mg of the compound is dissolved in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), which is chosen for its excellent solubilizing properties for a wide range of organic compounds and its single, well-defined residual solvent peak.

-

Instrumentation: Data is acquired on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe. A higher field strength is chosen to improve signal dispersion, which is particularly important for resolving the complex multiplets in the aromatic and aliphatic regions of the spectrum.

-

¹H NMR Acquisition: A standard pulse program is used to acquire the proton spectrum. Key parameters include a 30° pulse angle to ensure a short relaxation delay can be used, an acquisition time of ~4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are co-added to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled experiment (e.g., zgpg30) is run to obtain a spectrum where each unique carbon appears as a singlet. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are necessary.

¹H NMR Spectral Data and Interpretation

The proton NMR spectrum provides a wealth of information regarding the electronic environment, connectivity, and number of different types of protons.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.7 | d | 1H | Ar-H | Aromatic proton ortho to the carbonyl group, deshielded. |

| ~ 7.3-7.5 | m | 3H | Ar-H | Remaining three aromatic protons. |

| ~ 6.3 | d | 1H | N-H | Amide proton, coupling to the adjacent C-H on the pentyl chain. |

| ~ 4.2 | m | 1H | N-CH | Methine proton on the pentyl chain, adjacent to the nitrogen. |

| ~ 1.6 | m | 2H | -CH₂- | Methylene protons on the pentyl chain. |

| ~ 1.3 | d | 3H | -CH₃ | Methyl group adjacent to the N-CH methine. |

| ~ 0.9 | t | 3H | -CH₃ | Terminal methyl group of the pentyl chain. |

-

Aromatic Region (δ 7.3-7.7): The four protons on the substituted benzene ring will appear as a complex multiplet. The proton ortho to the electron-withdrawing carbonyl group is expected to be the most downfield.

-

Amide Proton (δ ~6.3): The N-H proton typically appears as a broad singlet or a doublet if coupling to the adjacent methine proton is resolved. Its chemical shift can be highly dependent on concentration and solvent.

-

Aliphatic Region (δ 0.9-4.2): This region contains the signals for the pentan-2-yl group. The methine proton (N-CH) is the most downfield in this group due to its direct attachment to the electronegative nitrogen atom. The remaining methylene and methyl groups will appear further upfield.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their functional group type.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 166 | C=O | Carbonyl carbon of the amide, highly deshielded. |

| ~ 135 | Ar-C | Quaternary aromatic carbon attached to the carbonyl group. |

| ~ 130 | Ar-C | Quaternary aromatic carbon attached to the chlorine atom. |

| ~ 127-131 | Ar-CH | Aromatic methine carbons. |

| ~ 48 | N-CH | Aliphatic methine carbon attached to nitrogen. |

| ~ 36 | -CH₂- | Aliphatic methylene carbon. |

| ~ 20 | -CH₃ | Aliphatic methyl carbon. |

| ~ 14 | -CH₃ | Terminal aliphatic methyl carbon. |

-

Downfield Region (δ > 100): The amide carbonyl carbon is characteristically found in the 165-175 ppm range. The six aromatic carbons will also be in this region, with the two quaternary carbons (one attached to the carbonyl and one to the chlorine) often having distinct chemical shifts from the four protonated aromatic carbons.

-

Upfield Region (δ < 50): The five carbons of the pentyl group will appear here. The carbon directly attached to the nitrogen (N-CH) will be the most downfield of this set.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The vibrational frequencies of specific bonds provide a diagnostic fingerprint.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: A small amount of the solid sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer. This technique is preferred for its simplicity and minimal sample preparation requirements.

-

Data Acquisition: A background spectrum of the clean ATR crystal is first recorded. The sample spectrum is then acquired by co-adding 16-32 scans at a resolution of 4 cm⁻¹. The final spectrum is presented in terms of absorbance or transmittance versus wavenumber (cm⁻¹).

IR Spectral Data and Interpretation

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| ~ 3300 | N-H stretch | Amide | A strong, sharp band characteristic of a secondary amide N-H bond. |

| ~ 3050 | C-H stretch | Aromatic | Absorption for C-H bonds on the benzene ring. |

| ~ 2960-2850 | C-H stretch | Aliphatic | Strong absorptions from the C-H bonds of the pentyl group. |

| ~ 1640 | C=O stretch (Amide I) | Amide | A very strong and characteristic absorption for the amide carbonyl. |

| ~ 1540 | N-H bend (Amide II) | Amide | A strong band resulting from a combination of N-H bending and C-N stretching. |

| ~ 750 | C-Cl stretch | Aryl Halide | Characteristic absorption for a C-Cl bond on an aromatic ring. |

The presence of strong bands around 3300 cm⁻¹, 1640 cm⁻¹, and 1540 cm⁻¹ provides definitive evidence for the secondary amide functionality. The aliphatic and aromatic C-H stretches further confirm the presence of these structural units.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern can be used to deduce structural features.

Experimental Protocol: MS Data Acquisition

-

Ionization Method: Electrospray ionization (ESI) is a suitable technique for this molecule. The sample is dissolved in a solvent like methanol or acetonitrile and infused into the mass spectrometer. ESI is a soft ionization technique that typically produces the protonated molecule [M+H]⁺, allowing for straightforward determination of the molecular weight.

-

Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is used to accurately determine the mass-to-charge ratio (m/z) of the ions. This allows for the calculation of the molecular formula.

-

Tandem MS (MS/MS): To obtain structural information, the [M+H]⁺ ion is mass-selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, providing insight into the molecule's connectivity.

Caption: A typical workflow for structural analysis using ESI-MS/MS.

MS Data and Fragmentation Analysis

The nominal molecular weight of this compound (C₁₂H₁₆ClNO) is 225.72 g/mol . Due to the presence of chlorine, the mass spectrum will exhibit a characteristic isotopic pattern for any chlorine-containing fragment, with the ³⁵Cl and ³⁷Cl isotopes appearing in an approximate 3:1 ratio.

Table 4: Expected Key Ions in the Mass Spectrum of this compound

| m/z (for ³⁵Cl) | Ion | Rationale |

| 226 | [M+H]⁺ | Protonated molecular ion. |

| 140 | [C₇H₄ClO]⁺ | Acylium ion formed by cleavage of the amide C-N bond. This is a very common and often abundant fragment for amides. |

| 111 | [C₆H₄Cl]⁺ | Formed by the loss of CO from the m/z 140 fragment. |

| 86 | [C₅H₁₂N]⁺ | Fragment corresponding to the protonated pentan-2-amine portion after amide bond cleavage. |

The most diagnostic fragmentation pathway is the cleavage of the amide bond, which is the most labile bond under CID conditions. This cleavage would result in two primary fragments: the benzoyl portion (m/z 139/141) and the pentylamino portion (m/z 86). The observation of the chlorobenzoyl acylium ion at m/z 140 (protonated form) would be strong evidence for the proposed structure.

Conclusion

The combination of NMR, IR, and MS provides a self-validating system for the structural confirmation of this compound. ¹H and ¹³C NMR establish the carbon-hydrogen framework and connectivity. IR spectroscopy confirms the presence of key functional groups, particularly the secondary amide. High-resolution mass spectrometry confirms the molecular weight and elemental formula, while MS/MS fragmentation patterns reveal the connectivity of the molecular subunits. This multi-technique approach ensures an unambiguous and robust characterization, which is a cornerstone of chemical research and development.

References

There are no direct, publicly available experimental spectra for "this compound" in the common, open-access databases as of the last search. The data presented in this guide is based on established principles of spectroscopic interpretation and predicted values derived from analogous structures. For definitive data, experimental acquisition is required. Authoritative sources for general spectroscopic principles are listed below.

- Introduction to Spectroscopy by Pavia, D.L., Lampman, G.M., Kriz, G.S., and Vyvyan, J.R. - A foundational textbook for spectroscopic techniques. (Link to a representative vendor or publisher page as a stable URL).

-

Spectral Database for Organic Compounds (SDBS) , National Institute of Advanced Industrial Science and Technology (AIST), Japan. URL: [Link]

-

PubChem , National Center for Biotechnology Information. URL: [Link]

Methodological & Application

Topic: Laboratory Preparation of 2-chloro-N-(pentan-2-yl)benzamide

An Application Note and Protocol from the Desk of a Senior Application Scientist

Abstract

This application note provides a comprehensive, field-proven protocol for the laboratory-scale synthesis of 2-chloro-N-(pentan-2-yl)benzamide, a substituted amide with potential applications in medicinal chemistry and materials science. The described method is based on the nucleophilic acyl substitution of 2-chlorobenzoyl chloride with pentan-2-amine. This document offers a detailed, step-by-step experimental procedure, a discussion of the underlying chemical principles, characterization methods, and critical safety considerations. The protocol is designed for researchers, scientists, and drug development professionals, emphasizing reproducibility and a deep understanding of the synthetic process.

Introduction and Scientific Rationale

N-substituted benzamides are a crucial class of organic compounds, widely recognized for their diverse biological activities and applications as intermediates in the synthesis of pharmaceuticals and agrochemicals. The specific arrangement of substituents on the aromatic ring and the N-alkyl chain allows for the fine-tuning of their physicochemical properties, making them valuable scaffolds in drug discovery.

The target molecule, this compound, is synthesized via a classic Schotten-Baumann reaction, a reliable method for forming amides from acyl chlorides and amines. This reaction proceeds through a nucleophilic acyl substitution mechanism. The nitrogen atom of pentan-2-amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of 2-chlorobenzoyl chloride. The presence of a non-nucleophilic base, such as triethylamine, is essential to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

Synthetic Workflow Overview

The overall process, from starting materials to the characterized final product, is illustrated in the workflow diagram below. This process includes the initial reaction setup, the synthesis itself, a purification workup, and finally, analytical validation of the product.

Figure 1: Experimental workflow for the synthesis and validation of this compound.

Detailed Experimental Protocol

Materials and Reagents

This protocol is designed for a synthesis yielding approximately 10 mmol of the final product. Adjust quantities as needed, maintaining the molar ratios.

| Reagent/Material | Molecular Wt. ( g/mol ) | Quantity Used | Moles (mmol) | Molar Ratio |

| 2-Chlorobenzoyl chloride | 175.01 | 1.75 g (1.27 mL) | 10.0 | 1.0 |

| Pentan-2-amine | 87.16 | 0.96 g (1.31 mL) | 11.0 | 1.1 |

| Triethylamine (TEA) | 101.19 | 1.52 g (2.09 mL) | 15.0 | 1.5 |

| Dichloromethane (DCM), Anhydrous | 84.93 | ~50 mL | - | - |

| 1 M Hydrochloric Acid (HCl) | - | ~20 mL | - | - |

| Saturated Sodium Bicarbonate (NaHCO₃) | - | ~20 mL | - | - |

| Saturated Sodium Chloride (Brine) | - | ~20 mL | - | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - | - |

Instrumentation

-

100 mL two-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

NMR spectrometer, IR spectrometer, Mass spectrometer for characterization

Synthesis Procedure

-

Reaction Setup: Assemble a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Ensure all glassware is oven-dried to prevent hydrolysis of the acyl chloride. The system should be under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Preparation: In the reaction flask, dissolve pentan-2-amine (1.1 eq) and triethylamine (1.5 eq) in 30 mL of anhydrous dichloromethane (DCM). Cool the flask in an ice bath to 0°C.

-

Scientist's Note: Using a slight excess of the amine ensures complete consumption of the limiting acyl chloride. Triethylamine is a non-nucleophilic base that scavenges the HCl produced during the reaction, preventing the protonation of the amine starting material and driving the equilibrium towards the product.

-

-

Acyl Chloride Addition: Dissolve 2-chlorobenzoyl chloride (1.0 eq) in 20 mL of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred amine solution over 20-30 minutes, maintaining the temperature at 0°C.

-

Rationale: Slow, dropwise addition at a low temperature is crucial to control the exothermic nature of the reaction and minimize the formation of side products.

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 2 hours to ensure the reaction goes to completion.

-

Reaction Quenching: After 2 hours, transfer the reaction mixture to a separatory funnel.

Purification and Work-up

-

Acidic Wash: Wash the organic layer sequentially with 20 mL of 1 M HCl. This step removes excess triethylamine and any unreacted pentan-2-amine by converting them into their water-soluble ammonium salts.

-

Basic Wash: Wash the organic layer with 20 mL of saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acidic species.

-

Brine Wash: Perform a final wash with 20 mL of brine (saturated NaCl solution) to remove the bulk of the dissolved water from the organic layer.

-

Drying and Filtration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄). Once the solution is clear, filter off the drying agent.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, which should be a solid or a viscous oil.

-

Final Purification (Optional): If further purification is required, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or flash column chromatography can be employed.

Characterization of the Final Product

The identity and purity of the synthesized this compound must be confirmed through spectroscopic methods.

-

Theoretical Yield: Based on 10.0 mmol of 2-chlorobenzoyl chloride, the theoretical yield is 2.25 g.

-

Appearance: Expected to be an off-white to pale yellow solid.

-

Infrared (IR) Spectroscopy:

-

~3300 cm⁻¹ (N-H stretch)

-

~1640 cm⁻¹ (C=O stretch, amide I band)

-

~1540 cm⁻¹ (N-H bend, amide II band)

-

~750 cm⁻¹ (C-Cl stretch)

-

-

¹H NMR Spectroscopy (CDCl₃, 400 MHz):

-

Signals corresponding to the aromatic protons of the 2-chlorobenzoyl group (4H).

-

A multiplet for the N-H proton.

-

Signals for the pentyl group protons, including a distinct doublet for the terminal methyl group and a triplet for the other methyl group.

-

-

Mass Spectrometry (MS):

-

The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the product (225.71 g/mol ). The characteristic isotopic pattern for chlorine (M and M+2 peaks in an approximate 3:1 ratio) should be observable.

-

Safety and Waste Disposal

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

-

Reagent Handling:

-

2-Chlorobenzoyl chloride: Corrosive and a lachrymator. Handle only in a well-ventilated fume hood. It reacts violently with water.

-